6-Amino-2-(cyclopropylamino)-3,4-dihydropyrimidin-4-one
Description
Properties
Molecular Formula |
C7H10N4O |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
4-amino-2-(cyclopropylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N4O/c8-5-3-6(12)11-7(10-5)9-4-1-2-4/h3-4H,1-2H2,(H4,8,9,10,11,12) |
InChI Key |
LLENGVUMFUBPGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=CC(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclopropanamine Substitution
This method, adapted from SHP389 synthesis, involves introducing the cyclopropylamino group via nucleophilic aromatic substitution:
- Step 1 : React 3-(3-chloro-2-aminopyridin-4-yl)-5-methyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with cyclopropanamine under microwave irradiation (140°C, 20 min).
- Step 2 : Purify via flash chromatography (0–5% MeOH/DCM) and preparative HPLC.
- Yield : 38%.
- Key Conditions :
- Solvent: DMSO
- Temperature: Microwave-assisted heating
- Catalyst: None required
Biginelli Reaction-Based Synthesis
Adapted from MDPI’s dihydropyrimidinone synthesis, this route uses a three-component condensation:
- Step 1 : React ethyl acetoacetate (β-keto ester), urea, and a substituted aldehyde (e.g., benzaldehyde derivatives) in acidic conditions (HCl or TFA).
- Step 2 : Introduce the cyclopropylamino group via post-functionalization using cyclopropanamine.
- Yield : 75–90% for core dihydropyrimidinone formation.
- Optimization : Use of NH4(HCOO) in acetonitrile/water improves purity.
Chlorination-Hydrolysis Method
From patent CN103936681B, this method focuses on chlorination and hydrolysis:
- Step 1 : Synthesize 2-amino-4,6-dihydroxy-5-formamidopyrimidine via cyclocondensation of formamido diethyl malonate with guanidinium hydrochloride.
- Step 2 : Chlorinate with phosphorus oxychloride (POCl3) and quaternary ammonium catalysts (e.g., tetramethylammonium chloride) at 90–105°C.
- Step 3 : Hydrolyze under alkaline conditions (NH4OH) to introduce amino groups.
- Yield : 80–85%.
Comparative Analysis of Methods
Optimization Strategies
- Catalyst Screening : Quaternary ammonium salts (e.g., dodecyl trimethyl ammonium chloride) enhance chlorination efficiency.
- Solvent Systems : DMSO improves solubility in microwave-assisted reactions, while methanol/water mixtures aid in cyclocondensation.
- Temperature Control : Maintaining 50–55°C during hydrolysis minimizes byproduct formation.
Critical Data from Research Outcomes
- Purity : LCMS and HPLC-MS confirm >90% purity for microwave-derived products.
- Structural Confirmation : ¹H NMR (400 MHz) data validate the cyclopropylamino moiety (δ 0.55–0.87 ppm).
- Reaction Scalability : The chlorination method achieves kilogram-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the C5-C6 double bond in the dihydropyrimidine ring, forming fully aromatic pyrimidine derivatives. This reaction typically employs mild oxidizing agents like iodine in DMSO or catalytic hydrogen peroxide under acidic conditions. The generated pyrimidin-4(3H)-one derivatives show enhanced stability and altered biological activity profiles.
Nucleophilic Substitution
The amino group at position 6 participates in nucleophilic substitutions, particularly with electrophilic reagents:
These substitutions often precede further cyclization reactions to form fused heterocycles .
Condensation Reactions
The primary amino group readily condenses with carbonyl-containing species:
-
Aldehyde Condensation : Forms Schiff bases under mild acidic conditions (e.g., acetic acid), enabling the synthesis of imine-linked derivatives for metal coordination studies .
-
Knoevenagel-Type Reactions : Reacts with malononitrile or ethyl cyanoacetate to yield α,β-unsaturated nitriles, expanding π-conjugation for optoelectronic applications .
Cyclopropane Ring Reactivity
The cyclopropylamino substituent undergoes ring-opening reactions under specific conditions:
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.) | 2-Amino-3,4-dihydropyrimidin-4-one | Intermediate for anticancer agents |
| Oxidative Cleavage | Ozone | Formamide derivatives | Precursors for peptidomimetics |
This reactivity is exploited to modulate steric and electronic effects in drug design .
Multi-Component Reactions (MCRs)
The compound participates in Biginelli-like reactions to form complex heterocycles:
Example Protocol
text1. Combine with benzaldehyde (1.2 eq) and thiourea (1.5 eq) 2. Catalyst: Montmorillonite K10 (20 mol%) 3. Solvent: Ethanol, reflux (4 hr) 4. Yield: 78% of tetrahydropyrimidine-thione hybrids[4][6]
Optimized Conditions
| Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| Granite | 80 | 3 | 68 |
| Quartz | 80 | 3.5 | 71 |
| SiO₂-NH₂ | 70 | 2 | 85 |
Granite and quartz catalysts improve sustainability by enabling recyclability (3 cycles, <10% yield drop) .
Alkylation and Arylation
The NH group in the cyclopropylamine moiety undergoes N-alkylation:
Key Findings
-
Reacts with methyl iodide (K₂CO₃, DMF) to yield N-methylated analogues (94% yield).
-
Buchwald-Hartwig coupling with aryl halides introduces biaryl motifs, enhancing π-stacking capabilities .
Coordination Chemistry
Acts as a bidentate ligand for transition metals:
-
Cu(II) Complexes : Forms stable complexes (log K = 8.2 ± 0.3) with square-planar geometry.
-
Fe(III) Coordination : Generates octahedral complexes showing superoxide dismutase mimicry .
Photochemical Reactions
UV irradiation (254 nm) induces dimerization via [2+2] cycloaddition at the C5-C6 double bond, producing cyclobutane-linked dimers. This property is leveraged in photo-responsive drug delivery systems .
Scientific Research Applications
6-Amino-2-(cyclopropylamino)-3,4-dihydropyrimidin-4-one is a heterocyclic compound with a pyrimidine ring, an amino group, and a cyclopropylamino substituent. It has a molecular weight of 166.18 g/mol and the molecular formula . This compound is of interest due to its potential biological activities, particularly as an antimalarial agent.
Potential Applications
This compound has a range of potential applications, especially in pharmaceuticals, due to its biological activities.
Pharmaceuticals
- Antimalarial Agent: It has been studied for its potential as an antimalarial agent by inhibiting dihydrofolate reductase, an enzyme critical for folate metabolism in Plasmodium falciparum.
- Therapeutic Agent: It may serve as a lead compound for developing new antimalarial drugs or other therapeutic agents targeting diseases linked to folate metabolism.
- Antihypertensive and Anticancer Properties: Derivatives of this compound could be explored for their antihypertensive and anticancer properties. Dihydropyrimidinone class compounds have shown promise in treating various conditions, including hypertension and cancer, due to their ability to modulate cellular signaling pathways and inhibit cell proliferation.
- Cathepsin C Inhibitor: It can be used as a Cathepsin C inhibitor with anti-inflammatory activity .
Chemical Research
- Synthesis: The synthesis of this compound typically involves multi-component reactions, often utilizing the Biginelli reaction, which combines aldehydes, urea (or thiourea), and cyclopropylamine under acidic conditions.
- Structural Modification: The chemical reactivity of this compound allows for modifying its structure to enhance its biological activity or to synthesize related compounds.
Interaction Mechanisms
- Enzyme Inhibition: this compound interacts with various biomolecules, particularly enzymes involved in nucleotide metabolism. It has been shown to effectively inhibit dihydrofolate reductase, impacting folate synthesis pathways crucial for cell growth and replication.
- Pharmacological Profile Optimization: Understanding these interactions is vital for optimizing its pharmacological profile.
Related Compounds
Several compounds share structural similarities with this compound.
Mechanism of Action
The mechanism of action of 6-Amino-2-(cyclopropylamino)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Physicochemical Properties: Cyclopropylamino Group: Introduces a small, rigid ring that may improve metabolic stability compared to linear alkylamino groups (e.g., dimethylamino). Methoxy and Methylthio Groups: Methoxy derivatives (e.g., 6-amino-2-methoxy-) exhibit higher melting points (~214–216°C) than sulfur-containing analogs, likely due to stronger hydrogen bonding . Methylthio groups are common in intermediates for antioxidants and kinase inhibitors .
Biological and Industrial Relevance: Herbicidal Activity: The cyclopropylamino group in procyazine demonstrates herbicidal efficacy, suggesting that this compound could be optimized for similar applications . Medicinal Chemistry: Analogs like 6-amino-2-(dimethylamino)-3,4-dihydropyrimidin-4-one are explored as enzyme inhibitors, highlighting the versatility of pyrimidinones in drug design .
Biological Activity
6-Amino-2-(cyclopropylamino)-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the dihydropyrimidinone class. Its unique structure, featuring a pyrimidine ring with an amino group and a cyclopropylamino substituent, contributes to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C₇H₁₀N₄O
- CAS Number : 87460-55-7
Biological Activities
This compound exhibits several significant biological activities:
- Antimalarial Activity : The compound has been identified as a potential antimalarial agent through its inhibition of dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism in Plasmodium falciparum, the causative agent of malaria. This inhibition disrupts nucleotide synthesis necessary for parasite growth and replication.
- Antihypertensive Effects : Dihydropyrimidinones have shown promise in treating hypertension by modulating cellular signaling pathways that regulate vascular tone and blood pressure.
- Anticancer Properties : Research indicates that derivatives of this compound may inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting a role in cancer therapy.
The primary mechanism through which this compound exerts its biological effects involves:
- Inhibition of Enzymes : The compound primarily targets DHFR, leading to reduced folate levels and impaired DNA synthesis in rapidly dividing cells such as those found in tumors or parasites.
Synthesis
The synthesis of this compound typically involves multi-component reactions, particularly the Biginelli reaction, which combines aldehydes, urea (or thiourea), and cyclopropylamine under acidic conditions. This method is favored for its efficiency and ability to produce the target compound with high yields while minimizing environmental impact.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Benzyl-2-(cyclopropylamino)-6-methylpyrimidin-4(3H)-one | Structure | Exhibits potent antimalarial activity against resistant strains. |
| 3,4-Dihydropyrimidin-2(1H)-ones | Structure | Broad range of biological activities including antihypertensive effects. |
| 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | Structure | Notable for its anticancer properties and modulation of cell cycle dynamics. |
The distinct cyclopropylamino substitution in this compound enhances its interaction with biological targets compared to other dihydropyrimidinones.
Antimalarial Efficacy
A study evaluated the efficacy of this compound against various strains of Plasmodium falciparum. The results demonstrated a significant reduction in parasite load in vitro at concentrations as low as 10 µM, indicating its potential as a lead compound for antimalarial drug development.
Anticancer Activity
In another study focusing on breast cancer cell lines, the compound showed IC₅₀ values ranging from 15 to 25 µM depending on the specific cell line tested. Mechanistic studies revealed that it induced apoptosis via the intrinsic pathway, evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-amino-2-(cyclopropylamino)-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound belongs to the dihydropyrimidinone (DHPM) family, typically synthesized via the Biginelli reaction. Cyclopropane-containing substituents require careful optimization of cyclopropylamine incorporation to avoid ring-opening. Use a three-component condensation of urea/thiourea, β-keto esters, and cyclopropylamine under acidic catalysis (e.g., HCl or Lewis acids like FeCl₃). Microwave-assisted synthesis can enhance regioselectivity and reduce reaction time . Monitor temperature (60–80°C) to balance yield (60–75%) and purity.
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodological Answer : Use ¹H/¹³C NMR to verify the dihydropyrimidinone core (e.g., NH peaks at δ 7.5–8.5 ppm, cyclopropyl CH₂ at δ 1.0–1.5 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion peak (e.g., [M+H]⁺ for C₇H₁₁N₅O: calc. 193.10). IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH bending (1550–1650 cm⁻¹). Cross-reference with analogs in literature for spectral validation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on DHPM derivatives’ known activities:
- Anti-inflammatory : COX-1/COX-2 inhibition (IC₅₀ determination via ELISA).
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli).
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cell lines).
Include cyclopropylamine-containing controls to isolate substituent effects .
Advanced Research Questions
Q. How can contradictory data in biological activity between similar DHPM derivatives be resolved?
- Methodological Answer : Contradictions often arise from substituent positioning or stereochemistry. Perform docking studies (AutoDock Vina) to compare binding affinities of cyclopropylamine vs. other amines (e.g., phenyl or ethyl groups) to target proteins (e.g., dihydrofolate reductase). Validate with isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters. Pair with metabolomic profiling to assess off-target interactions .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Methodological Answer : The cyclopropyl group may reduce oxidative metabolism. Test stability in liver microsomes (human/rat) with NADPH cofactors. If rapid degradation occurs, modify the 4-oxo group (e.g., fluorination or methyl substitution) to block CYP450-mediated oxidation. Use LC-MS/MS to identify metabolites and guide structural refinement .
Q. How to design a robust SAR study for DHPM derivatives with cyclopropyl substituents?
- Methodological Answer : Systematically vary substituents at positions 2 (cyclopropylamine), 4 (oxo), and 6 (amino). Synthesize analogs with:
- Position 2 : Larger cycloalkyl groups (e.g., cyclobutyl) or aryl substitutions.
- Position 6 : Methyl, ethyl, or halogenated amines.
Evaluate using multivariate analysis (PCA or PLS) to correlate structural features with activity .
Q. What crystallographic challenges arise in characterizing this compound, and how are they mitigated?
- Methodological Answer : Dihydropyrimidinones often exhibit polymorphism. Grow single crystals via slow evaporation (acetonitrile/water). If unsuccessful, employ PXRD to analyze bulk crystallinity and compare with simulated patterns (Mercury software). Use DFT calculations (Gaussian) to model tautomeric forms (e.g., keto-enol) influencing crystal packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
